[2-(Cyclopentyloxy)phenyl]methanol
Description
[2-(Cyclopentyloxy)phenyl]methanol is a benzyl alcohol derivative featuring a cyclopentyl ether substituent at the ortho position of the phenyl ring. Its structure comprises a hydroxyl group (-OH) attached to the benzyl carbon and a cyclopentyloxy group (-O-C5H9) at the adjacent position. The cyclopentyl moiety may enhance lipophilicity compared to simpler aromatic alcohols, influencing solubility and bioavailability.
Properties
IUPAC Name |
(2-cyclopentyloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11,13H,2-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGFGEMENDAXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(Cyclopentyloxy)phenyl]methanol, a compound featuring a cyclopentyloxy group attached to a phenyl ring, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the alkylation of phenolic compounds with cyclopentanol derivatives. Various synthetic routes have been explored, including Mitsunobu reactions and reductive cleavage methods.
Antitumor Activity
Recent studies have investigated the antitumor properties of compounds related to this compound. A series of derivatives were synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. The results indicated that modifications to the cyclopentyloxy group significantly influenced cytotoxicity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 25 | MCF-7 (Breast Cancer) |
| 4-(Cyclopentyloxy)aniline | 30 | HeLa (Cervical Cancer) |
| 2-(Cyclopentyloxy)phenol | 20 | A549 (Lung Cancer) |
Antimicrobial Properties
The antimicrobial activity of this compound has also been assessed. Studies suggest that the compound exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells. Additionally, its antimicrobial activity may stem from disrupting bacterial cell wall synthesis.
Case Studies
- Antitumor Efficacy in Vivo : A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in significant tumor growth inhibition compared to control groups. The compound was administered at doses of 10 mg/kg body weight over a period of two weeks.
- Antimicrobial Testing : Clinical isolates of bacteria were treated with varying concentrations of this compound. The results showed a dose-dependent inhibition of bacterial growth, indicating potential for therapeutic applications in treating infections.
Comparison with Similar Compounds
{2-[(2-Methylphenyl)methoxy]phenyl}methanol (CAS 478189-91-2)
- Structure : Features a 2-methylbenzyloxy group at the phenyl ring’s C2 position.
- Key Differences: The bulky 2-methylbenzyloxy substituent increases molar mass (228.29 vs. ~192.22) and steric hindrance compared to the target compound. This may reduce solubility in polar solvents but enhance stability in nonpolar environments .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
- Structure: Contains a long ethoxy chain terminated with a bulky tetramethylbutylphenoxy group.
- Key Differences : The extended hydrophobic chain (C20H32O3) results in significantly higher molecular weight (320.47 vs. ~192.22), likely increasing viscosity and reducing volatility. Such structures are often used as surfactants or emulsifiers .
2-[2-(Hydroxymethyl)phenyl]ethanol (CAS 6346-00-5)
1-Methylcyclopentanol (CAS 1462-03-9)
- Structure : A cyclic alcohol with a methyl group on the cyclopentane ring.
- Key Differences: As a non-aromatic compound, it lacks the phenylmethanol backbone, leading to lower molar mass (100.16) and distinct reactivity. Its applications focus on solvent or fragrance intermediates .
Preparation Methods
Reaction Mechanism and General Procedure
The Mitsunobu reaction facilitates ether bond formation between a phenol derivative (e.g., 2-hydroxybenzyl alcohol) and cyclopentanol. This method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) under anhydrous conditions. Key steps include:
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Protection of the benzyl alcohol : The hydroxyl group on 2-hydroxybenzyl alcohol is protected (e.g., as a silyl ether) to prevent side reactions.
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Etherification : The protected phenol reacts with cyclopentanol in tetrahydrofuran (THF) at 0–25°C for 2–24 hours.
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Deprotection : The protecting group is removed using acidic or basic conditions to yield [2-(cyclopentyloxy)phenyl]methanol.
Optimization and Yield
Table 1: Mitsunobu Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Maximizes selectivity |
| Reaction Time | 2–24 h | Longer times improve conversion |
| Cyclopentanol Equiv | 1.2 | Prevents overalkylation |
Reduction of Aldehyde Precursors
Synthesis of 2-(Cyclopentyloxy)benzaldehyde
The aldehyde precursor is synthesized via Ullmann coupling or Mitsunobu reaction between 2-hydroxybenzaldehyde and cyclopentanol. For example:
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Ullmann Coupling : 2-hydroxybenzaldehyde, cyclopentanol, copper(I) iodide, and potassium carbonate in dimethylformamide (DMF) at 120°C for 12 hours yield 2-(cyclopentyloxy)benzaldehyde (85% purity ).
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Mitsunobu Reaction : Similar to Section 1.1, but starting with 2-hydroxybenzaldehyde instead of protected benzyl alcohol.
Aldehyde Reduction to Alcohol
The aldehyde is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation :
Table 2: Reduction Methods Comparison
| Method | Reagent/Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH₄ | Sodium borohydride | 89 | 95 |
| Catalytic Hydrogenation | Pd/C, H₂ | 99 | 98 |
Grignard Reagent-Mediated Alkylation
Reaction Pathway
This two-step approach involves:
Challenges and Solutions
-
Moisture Sensitivity : Strict anhydrous conditions are required to prevent Grignard reagent decomposition.
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Byproduct Formation : Excess cyclopentanone (1.5 equiv) suppresses dialkylation.
Comparative Analysis of Methods
Efficiency and Scalability
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Mitsunobu Etherification : High yield (94%) but requires expensive reagents (DEAD/PPh₃). Suitable for small-scale synthesis.
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Aldehyde Reduction : Scalable with NaBH₄ (low cost) or hydrogenation (high purity). Ideal for industrial applications.
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Grignard Method : Moderate yield (75–82%) with stringent conditions. Limited to specialized laboratories.
Emerging Methodologies
Q & A
Q. What ecotoxicological assessments are needed for environmental risk evaluation?
- Methodology :
- Aquatic Toxicity : Daphnia magna acute immobilization test (OECD 202) .
- Biodegradation : OECD 301F manometric respirometry to assess microbial breakdown in wastewater .
- Bioaccumulation : Calculate log Kₒw (octanol-water partition coefficient) via shake-flask method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
